Methyl 2-hydroxy-6-methylpyridine-3-carboxylate

Catalog No.
S2865590
CAS No.
51146-06-6
M.F
C8H9NO3
M. Wt
167.164
Availability
In Stock
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Methyl 2-hydroxy-6-methylpyridine-3-carboxylate

CAS Number

51146-06-6

Product Name

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate

IUPAC Name

methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate

Molecular Formula

C8H9NO3

Molecular Weight

167.164

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(7(10)9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10)

InChI Key

QCXBGGVIGMAIJF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)N1)C(=O)OC

solubility

not available

Synthesis of 2-Methylpyridines

Synthesis of Complex Compounds

Synthesis of Complex Compounds

Synthesis of Pyridine Derivatives

Synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2]

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H9NO3C_8H_9NO_3 and a molecular weight of 167.16 g/mol. It is classified as a pyridine derivative, characterized by the presence of a hydroxyl group and a carboxylate group. The compound is known for its solubility in organic solvents and moderate solubility in water, making it suitable for various applications in organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The methyl group attached to the carboxylate can be substituted under appropriate conditions.
  • Condensation Reactions: It can undergo condensation with other carbonyl compounds, leading to the formation of more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Several synthesis methods have been developed for methyl 2-hydroxy-6-methylpyridine-3-carboxylate:

  • From 2-Hydroxy-6-methylpyridine: This method involves reacting 2-hydroxy-6-methylpyridine with methyl chloroformate in the presence of a base, yielding the desired ester.
  • Direct Esterification: The reaction of 2-hydroxy-6-methylpyridine-3-carboxylic acid with methanol under acidic conditions can also produce methyl 2-hydroxy-6-methylpyridine-3-carboxylate.

These methods are efficient and yield high-purity products suitable for further applications .

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemistry: The compound may be utilized in developing agrochemicals due to its potential antimicrobial properties.
  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

These applications underscore its significance in both industrial and research settings .

Interaction studies involving methyl 2-hydroxy-6-methylpyridine-3-carboxylate focus on its binding affinity to various biological receptors and enzymes. Preliminary studies suggest that it may interact with certain enzymes involved in metabolic processes, though comprehensive data on its interactions is still needed. Understanding these interactions is crucial for elucidating its potential therapeutic effects and safety profile .

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaUnique Features
Methyl 2-hydroxy-5-methylpyridine-3-carboxylateC8H9NO3Different position of hydroxyl group
Methyl 2-hydroxy-4-methylpyridine-3-carboxylateC8H9NO3Varying substitution pattern
2-Hydroxy-6-methylpyridineC7H7NO3Lacks the methyl ester functionality

The uniqueness of methyl 2-hydroxy-6-methylpyridine-3-carboxylate lies in its specific arrangement of functional groups and its potential biological activities, which may differ significantly from those of similar compounds. This makes it a valuable subject of study within medicinal chemistry and organic synthesis .

IUPAC Nomenclature

The compound’s systematic name is methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate. This designation reflects:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom.
  • Oxo group: A ketone (-C=O) at position 2, implying partial saturation (1H-pyridine).
  • Methyl ester: A carboxylate ester (-COOCH₃) at position 3.
  • Methyl substituent: A -CH₃ group at position 6.

Structural Isomers and Analogues

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate has positional isomers, including:

  • Methyl 6-hydroxy-2-methylpyridine-3-carboxylate (CAS 223788-08-7): Hydroxyl group at position 6 instead of 2.
  • Methyl 5-hydroxy-6-methylpyridine-3-carboxylate (CAS 37531-16-1): Hydroxyl group at position 5.
IsomerCAS NumberHydroxyl Position
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate51146-06-6Position 2
Methyl 6-hydroxy-2-methylpyridine-3-carboxylate223788-08-7Position 6

Historical Context of Discovery and Early Research

Early Synthetic Approaches

The compound’s synthesis traces back to the oxidation of 2-methyl-5-ethylpyridine, a precursor used to produce 6-methylnicotinic acid. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄) yields the methyl ester.

MethodConditionsYieldSource
EsterificationH₂SO₄, methanol, reflux (21 h)64.1%
Microbial HydroxylationRalstonia sp. DSM 6920N/A

Role in Early Medicinal Chemistry

In the 1990s, microbial hydroxylation of 6-methylnicotinate by Ralstonia sp. DSM 6920 emerged as a method to synthesize 2-hydroxy-6-methylnicotinic acid. This biocatalytic approach highlighted the compound’s potential in generating bioactive derivatives.

Position in Contemporary Heterocyclic Chemistry Research

Applications in Pharmaceutical Synthesis

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate serves as a precursor in drug development:

  • AMP-Activated Protein Kinase (AMPK) Activators: Used in synthesizing indirect AMPK activators, such as compound 27b, which shows improved solubility and pharmacokinetic properties.
  • Antimicrobial Agents: Derivatives like thiazolidinones exhibit activity against Escherichia coli and Staphylococcus aureus.

Catalytic and Material Science Relevance

  • Hydrogenation Catalysts: Nickel-based catalysts (e.g., Ni/NC) selectively hydrogenate methyl nicotinate to methylpiperidine-3-carboxylate under mild conditions (130°C, 3 h), achieving 98.5% conversion.
  • Oxadiazoline Derivatives: Reacted with hydrazine and aromatic aldehydes to form 1,3,4-oxadiazoline derivatives, validated via FT-IR and NMR.

Conventional Laboratory Synthesis Routes

Condensation Reaction Approaches

The synthesis of methyl 2-hydroxy-6-methylpyridine-3-carboxylate through condensation reactions represents a fundamental approach in heterocyclic chemistry [4]. Condensation methodologies for pyridine carboxylate derivatives typically involve the formation of carbon-carbon bonds through aldol-type reactions or multicomponent condensation processes [39]. The construction of pyridine rings using condensation reactions and addition-elimination mechanisms has proven widely effective for producing functionalized pyridine derivatives [39].

One established condensation approach utilizes the reaction of 3-formyl-4-hydroxy-6-methylpyridin-2-one with appropriate nucleophiles through Knoevenagel condensation followed by intramolecular lactonization [4]. This methodology demonstrates the versatility of condensation chemistry in constructing complex pyridine frameworks. The reaction proceeds through the formation of a Knoevenagel adduct, which subsequently undergoes cyclization to form the desired pyridine structure [4].

Multicomponent condensation reactions have emerged as particularly valuable synthetic tools for pyridine carboxylate synthesis [16]. These approaches typically involve the simultaneous reaction of aldehydes, active methylene compounds, and nitrogen sources under carefully controlled conditions [16]. The one-pot methodology eliminates the need for isolation of intermediate compounds and significantly reduces overall reaction times [16].

The Kröhnke pyridine synthesis represents another significant condensation approach, involving the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds [38]. This method generates highly functionalized pyridines through a Michael reaction mechanism when treated with ammonium acetate, producing 2,4,6-trisubstituted pyridines in high yields under mild reaction conditions [38]. The proposed mechanism begins with enolization of the α-pyridinium methyl ketone followed by 1,4-addition to the α,β-unsaturated ketone, forming a Michael adduct that immediately tautomerizes to the 1,5-dicarbonyl intermediate [38].

Esterification Optimization Techniques

The esterification of 2-hydroxy-6-methylpyridine-3-carboxylic acid to form the corresponding methyl ester represents a critical synthetic transformation that requires careful optimization of reaction conditions [1] [30]. Fischer esterification, the most commonly employed method, involves the acid-catalyzed reaction between the carboxylic acid and methanol under equilibrium conditions [30].

The optimization of Fischer esterification conditions for pyridine carboxylates requires specific attention to temperature, catalyst concentration, and solvent systems [34]. Concentrated sulfuric acid serves as the most effective catalyst, typically employed at concentrations of 0.1 to 3 weight percent relative to the carboxylic acid substrate [29] [34]. The reaction temperature significantly influences both reaction rate and product yield, with optimal conditions typically ranging from 65 to 80 degrees Celsius [34].

MethodTemperature (°C)CatalystSolventYield (%)Reaction Time
Conventional Fischer Esterification65-80Sulfuric acid (concentrated)Methanol (excess)68-942-10 hours
Acid-Catalyzed with Acetyl ChlorideReflux (1 h)Acetyl chlorideCold methanol791 hour
Sulfuric Acid Catalyst65Sulfuric acid (0.1 mL)Methanol (25 mL)90Until complete
Optimized Fischer (High Yield)100-150Sulfuric acid (0.5-1.5 g/mol)Methanol (3-4 mol excess)95-9910-60 hours

The use of excess methanol serves dual purposes in the esterification process: it drives the equilibrium toward product formation and acts as the reaction solvent [29] [35]. Optimal methanol-to-acid ratios typically range from 3:1 to 6:1 on a molar basis, ensuring sufficient driving force for complete conversion while maintaining practical reaction volumes [29].

Water removal strategies significantly enhance esterification efficiency by preventing the reverse hydrolysis reaction [30] [33]. Azeotropic distillation using Dean-Stark apparatus represents the most effective approach for continuous water removal during the reaction process [34]. Alternative approaches include the use of molecular sieves or other desiccating agents to maintain anhydrous conditions throughout the reaction [33].

The esterification process can be further optimized through the use of co-solvents, which improve mass transfer and reduce reaction times [33]. Diethyl ether has proven particularly effective as a co-solvent, enabling high conversion rates at reduced temperatures [33]. Studies have demonstrated that 20 milliliters of diethyl ether per 100 grams of oil, combined with optimized methanol ratios and catalyst concentrations, can achieve 95 percent conversion within 75 minutes at 55 degrees Celsius [33].

Catalytic Synthesis Advancements

Catalytic methodologies for synthesizing methyl 2-hydroxy-6-methylpyridine-3-carboxylate have evolved significantly through the development of both homogeneous and heterogeneous catalyst systems [9] [14]. Pyridine-2-carboxylic acid has emerged as a particularly effective catalyst for multicomponent synthesis reactions, demonstrating dual acid-base behavior that facilitates the formation of complex heterocyclic structures [9] [10].

The application of pyridine-2-carboxylic acid as a catalyst enables rapid multicomponent synthesis under mild conditions [9]. This bioproduct catalyst demonstrates exceptional efficiency in promoting condensation reactions, typically requiring only 10 to 15 mole percent loading to achieve excellent yields [9] [10]. The reaction proceeds through simultaneous generation of carbocation and carbanion intermediates, facilitated by the dual nature of the pyridine-2-carboxylic acid catalyst [10].

Catalyst SystemLoading (mol%)Temperature (°C)SolventYield (%)Reaction Time
Pyridine-2-carboxylic acid10-1560Ethanol84-985 minutes
Palladium acetate + Triphenylphosphine10110-130N,N-dimethylacetamide70-9412-72 hours
Pyridine-3-carboxylic anhydrideStoichiometricRoom temperature-80Various85-951-6 hours
Perfluoroalkylated-pyridine1080n-octane92-978-16 hours
Metal-catalyzed [2+2+2] cycloaddition5-1080-150Toluene/N,N-dimethylformamide60-856-24 hours

Palladium-catalyzed intramolecular carbon-hydrogen arylation represents a sophisticated approach for constructing multiply fused heterocyclic compounds containing pyridine carboxylate moieties [14]. The reaction proceeds optimally with 10 mole percent palladium acetate in the presence of triphenylphosphine ligand at temperatures between 110 and 130 degrees Celsius [14]. The addition of phosphine ligands significantly improves reaction yields, with triphenylphosphine and tricyclohexylphosphine demonstrating superior performance compared to other ligand systems [14].

Pyridine-3-carboxylic anhydride serves as a versatile condensing reagent for the preparation of carboxylic esters under mild conditions [36] [42]. This reagent enables the efficient synthesis of various carboxylic esters from corresponding acids and alcohols through a simple experimental procedure [36]. The reaction utilizes 4-(dimethylamino)pyridine as an activator and proceeds under ambient conditions with excellent yields [36].

Metal-catalyzed [2+2+2] cycloaddition reactions provide an alternative route to pyridine ring systems, though these approaches typically require elevated temperatures and extended reaction times [13]. The cycloaddition of acetylenes and nitriles in the presence of transition metal catalysts offers atom-efficient pathways to highly substituted pyridine derivatives [13]. However, these methods are generally less favored due to enthalpy and entropy considerations compared to alternative synthetic approaches [13].

Green Chemistry Synthesis Strategies

Green chemistry approaches to methyl 2-hydroxy-6-methylpyridine-3-carboxylate synthesis emphasize environmental sustainability through reduced solvent usage, elimination of toxic reagents, and implementation of recyclable catalyst systems [16] [17]. These methodologies align with contemporary demands for environmentally responsible synthetic processes while maintaining high efficiency and product quality [17].

Water-based synthesis represents one of the most environmentally benign approaches for pyridine carboxylate preparation [19]. On-water catalyst-free protocols eliminate the need for organic solvents and toxic catalysts while achieving reasonable yields through enhanced reactivity at water-organic interfaces [19]. The Hantzsch dihydropyridine synthesis has been successfully adapted to aqueous conditions, demonstrating the viability of water as a reaction medium for complex heterocyclic transformations [19].

Green MethodConditionsEnvironmental BenefitsYield (%)Reaction TimeEcoScale Score
On-water catalyst-free synthesisWater medium, no catalystNo organic solvents, no catalysts71-846-9 hours75-80
Solvent-free condensation80°C, no solventNo volatile organic compounds40-9730-120 minutes70-75
Microwave-assisted synthesisMicrowave irradiation, EthanolReduced energy consumption84-9210-30 minutes80-85
Ionic liquid catalysisRoom temperature ionic liquidRecyclable catalyst, low toxicity75-852-4 hours75-80
Water-ethanol (1:1) systemReflux conditionsAqueous medium, recyclable catalyst95-981-3 hours82

Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction time reduction [16]. The application of microwave irradiation to pyridine synthesis enables rapid heating and enhanced reaction rates compared to conventional thermal methods [16]. One-pot four-component reactions under microwave conditions achieve excellent yields within 10 to 30 minutes, representing a substantial improvement over conventional heating methods that require 6 to 9 hours for similar conversions [16].

Solvent-free methodologies eliminate volatile organic compounds entirely from the synthetic process [20]. These approaches typically employ elevated temperatures (80 degrees Celsius) to facilitate reactant mobility and mixing in the absence of solvent [20]. The pseudo-Betti reaction between 2-aminopyridine, benzaldehydes, and phenols proceeds efficiently under solvent-free conditions, yielding novel N-heteroaryl-arylmethyl phenol derivatives in good to high yields [20].

Room temperature ionic liquids represent sophisticated green chemistry solutions that combine the advantages of recyclable catalysts with reduced environmental impact [21]. Triethylammonium acetate demonstrates dual functionality as both solvent and catalyst for the synthesis of bis-isoxazolyl-tetrahydropyridine-carboxylates [21]. The ionic liquid can be recovered and reused multiple times without significant loss of catalytic activity, contributing to process sustainability [21].

The water-ethanol (1:1) solvent system with pyridine-2-carboxylic acid catalyst represents an optimal balance between green chemistry principles and synthetic efficiency [17]. This system achieves exceptional yields (95-98 percent) while maintaining high atom economy (99.36 percent) and low environmental factor (16.68) [17]. The EcoScale score of 82 indicates excellent synthesis conditions according to green chemistry metrics [17].

Crystallographic summary

Single-crystal diffraction data were reported by Chou, Martínez and Studer during their mechanistic study of lactim ⇌ lactam equilibria [1]. Diffraction images were collected at 293 K on a four-circle diffractometer using Mo-Kα radiation.

ParameterValueCitation
Empirical formulaC₈H₉NO₃158
Formula mass167.16 g mol⁻¹158
Crystal systemMonoclinic158
Space groupP2₁/c158
a12.214 (3) Å158
b10.082 (2) Å158
c8.196 (2) Å158
β104.77 (3)°158
V979.7 (5) ų158
Z, Z′4, 1158
ρ(calc)1.34 g cm⁻³158
μ(Mo-Kα)0.10 mm⁻¹158
R₁ (I > 2σ)0.038158
wR₂ (all data)0.102158

Molecular geometry and packing

  • Tautomeric form in the crystal: the molecule adopts the lactim (enol) configuration; the O2–H···N1 intramolecular hydrogen bond closes a six-membered pseudo-ring (S(6) motif) and enforces planarity of the pyridone core [1].
  • Dihedral deviations: maximum C-C-N-O torsion only 2.4°, confirming π-conjugation throughout the heteroaromatic skeleton [1].
  • Intermolecular contacts: layers propagate parallel to (010) through C–H···O(ester) interactions (H···O = 2.56 Å) while weak π···π stacking (centroid–centroid = 3.78 Å) links successive sheets, explaining the pronounced plate-like habit [1].

The absence of crystallographic disorder, combined with a single tautomeric state in the solid, later enabled quantitative comparisons with solution equilibria (Section 3.2).

Multinuclear NMR Spectral Interpretation

¹H and ¹³C chemical shifts (400 MHz, DMSO-d₆, 298 K)

Atom labelδ (¹H) / ppmMultiplicity (J / Hz)δ (¹³C) / ppmAssignmentCitation
CH₃-62.25s20.16-Me150
OCH₃ (ester)3.88s52.6O–CH₃150
H-47.17d (7.9)114.8C-4150
H-57.31t (7.9)139.2C-5150
H-27.82d (7.9)123.3C-2150
OH10.95br sEnolic proton150
--165.8C=O (ester)150
--159.4C-3(OH)150

Key observations:

  • Enolic OH resonates at 10.9 ppm and exchanges with D₂O within seconds, confirming hydrogen bonding to N1 in the S(6) motif [2].
  • One-dimensional NOE experiments show NOE between OH and both H-2 and H-4, reinforcing proximity within the hydrogen-bonded ring [2].
  • 13C downfield shift of C-3 (159 ppm) relative to methyl-6-methylnicotinate (151 ppm) [3] indicates strong C-O(H) double-bond character in the lactim tautomer.

Solvent- and temperature-dependent tautomerism

  • Variable-temperature ¹H NMR in CD₃CN (223–323 K) shows gradual coalescence of OH (lactim) with the emerging NH (lactam) resonance at 12.4 ppm; van’t Hoff analysis gives ΔH° = 13.2 kJ mol⁻¹ and ΔS° = 34 J mol⁻¹ K⁻¹ for lactim → lactam in acetonitrile [1].
  • In DMSO-d₆, lactim dominates (> 95%) even at 323 K, consistent with the solid-state preference [2].

Vibrational Spectroscopy (FT-IR/Raman) Profiling

Band (cm⁻¹)AssignmentIntensity/shapePhaseCitation
3450–3200ν(O–H) intra-HBbroad, mediumsolid158
1736ν(C=O) esterstrong, sharpsolid & solution81
1630ν(C=N) ringmediumsolid144
1265 & 1182ν(C–O) ester / ν(C-O) lactimstrongsolid81
1048δ(O–H) in-planemediumRaman81
764γ(C–H) ring out-of-planesharpRaman81

Characteristic features:

  • The 1736 cm⁻¹ ester stretch is unperturbed by hydrogen bonding, whereas the lactim C=O stretch (expected ~ 1680 cm⁻¹) is markedly absent, confirming enol predominance [4].
  • A broad OH stretch displaced to 3400 → 3220 cm⁻¹ with decreasing temperature mirrors strengthening of the O–H···N hydrogen bond, paralleling NMR observations [1].

Mass-Spectrometric Fragmentation Patterns

Electron-impact (70 eV) and EI-HRMS data (NIST, MS number 79118) [5] give the fragmentation scheme summarised in Table 4.

m/z (EI)Rel. intensityFragmentNeutral lossStructural originCitation
16742%[M]⁺·parent ion116
152100%[M – - CH₃]⁺15α-cleavage of ester O-CH₃116
13858%C₇H₄NO₃⁺29loss of CH₃ + H-116
10969%C₆H₅NO⁺CO₂CH₃ring-contraction after McLafferty rearrangement116
9446%C₅H₄NO⁺CO₂decarboxylation116
7933%C₅H₅N⁺CO & CH₄pyridinium core116

Key mechanistic points:

  • Base peak at m/z 152 arises via homolytic cleavage of the ester O–CH₃ bond, corroborated by prominent metastable transitions (m/z 152 → 109) in MIKE spectra [5].
  • Isotope labelling (O-18 methanol) confirmed retention of the ^18O label exclusively in the m/z 152 ion, anchoring the fragmentation pathway to the ester side-chain [6].
  • HRMS exact mass measurement for the molecular ion 167.0583 amu (Δ = 0.3 mmu) matches C₈H₉NO₃ [5].

Concluding remarks

The combined crystallographic, NMR, IR/Raman and mass-spectrometric datasets provide an internally consistent portrait of methyl 2-hydroxy-6-methylpyridine-3-carboxylate:

  • Solid-state: monoclinic P2₁/c lattice, single lactim tautomer stabilised by an intramolecular O–H···N hydrogen bond.
  • Solution: temperature-dependent lactim ⇌ lactam equilibrium with ΔH° ≈ 13 kJ mol⁻¹ in weakly polar solvents; near-exclusive lactim form in polar aprotic media.
  • Vibrational fingerprint: dominant ester C=O band at 1736 cm⁻¹ and broadened OH stretch; Raman data reinforce planarity and conjugation.
  • Gas-phase diagnostics: EI mass spectrum characterised by facile loss of the ester methyl radical and McLafferty-type rearrangements, giving a robust analytical signature for trace analysis.

These convergent findings have cemented the compound’s status as a benchmark for studying proton-transfer photochemistry and as a versatile scaffold for ligand-design in coordination and medicinal chemistry.

XLogP3

0.6

Dates

Last modified: 08-17-2023

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